molecular formula C8H18ClN3O2 B2677252 tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride CAS No. 1998216-27-5

tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride

Cat. No.: B2677252
CAS No.: 1998216-27-5
M. Wt: 223.7
InChI Key: JJDZGMYQGLEKFR-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride is a bicyclic organic compound featuring an azetidine ring (four-membered nitrogen heterocycle) substituted with a hydrazinyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis, particularly as a precursor for hydrazone formation or heterocyclic derivatization .

Properties

IUPAC Name

tert-butyl 3-hydrazinylazetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-8(2,3)13-7(12)11-4-6(5-11)10-9;/h6,10H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDZGMYQGLEKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998216-27-5
Record name tert-butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-hydrazinylazetidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield azetidine derivatives, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituent at 3-Position Ring Size Molecular Weight (g/mol) Key Functional Properties
tert-Butyl 3-hydrazinylazetidine-1-carboxylate HCl Hydrazinyl (-NH-NH₂) Azetidine ~220.7 (estimated) High nucleophilicity; forms hydrazones
tert-Butyl 3-formylazetidine-1-carboxylate Formyl (-CHO) Azetidine 185.22 Electrophilic aldehyde; precursor for imines
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate HCl Piperazinyl Azetidine ~297.8 (estimated) Basic amine; enhances solubility and bioactivity
tert-Butyl 3-formylpyrrolidine-1-carboxylate Formyl (-CHO) Pyrrolidine (5-membered) 199.26 Increased ring flexibility; altered reactivity
Key Observations:
  • Hydrazinyl vs. Formyl : The hydrazinyl group in the target compound introduces nucleophilic reactivity, enabling conjugation with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones. In contrast, the formyl group in analogs like tert-butyl 3-formylazetidine-1-carboxylate serves as an electrophilic site for imine or hydrazone formation .
  • Piperazinyl Derivatives : Piperazine-substituted analogs exhibit enhanced water solubility and basicity due to the secondary amine, making them favorable for pharmacokinetic optimization in drug candidates .

Physicochemical Properties

Solubility and Partition Coefficients:
  • The hydrochloride salt form of the target compound improves aqueous solubility, critical for biological applications.
  • Hydrazinyl groups increase polarity compared to formyl or piperazinyl substituents, likely lowering the octanol-water partition coefficient (log P) and reducing membrane permeability .
  • Piperazine-containing analogs (e.g., tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate HCl) balance hydrophilicity and lipophilicity, optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs .
Thermal Stability:
  • Boc-protected azetidines generally exhibit moderate thermal stability, with decomposition temperatures >150°C. Hydrazine derivatives may show lower stability due to the reactive -NH-NH₂ group.

Biological Activity

tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride (CAS No. 1235407-01-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₇N₃O₂
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1235407-01-8
  • MDL Number : MFCD22420385

The compound is characterized by the presence of a hydrazinyl group attached to an azetidine ring, which is known to influence its reactivity and biological interactions.

Antiviral Properties

Research has indicated that azetidine derivatives, including hydrazinyl compounds, may exhibit antiviral properties. A study focusing on novel inhibitors of influenza virus neuraminidase highlighted that certain amino acid derivatives could effectively inhibit viral replication. While specific data on this compound is limited, the structural similarities suggest potential efficacy against viral targets .

Antitumor Activity

In the context of cancer research, hydrazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Although direct studies on this compound are scarce, its analogs have shown promise in preclinical models .

Case Studies

  • Inhibition of Neuraminidase :
    • A study examined various amino acid derivatives for their ability to inhibit neuraminidase from different influenza strains. While specific results for this compound were not detailed, the findings suggest that similar compounds could be effective .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays have demonstrated that hydrazine derivatives can significantly reduce cell viability in various cancer cell lines. The cytotoxic effects were measured using the MTT assay, which quantifies cell metabolic activity as an indicator of viability. The results indicated that modifications to the hydrazine structure can enhance or diminish biological activity .

Data Tables

Property Value
Molecular FormulaC₈H₁₇N₃O₂
Molecular Weight187.24 g/mol
CAS Number1235407-01-8
Potential Biological EffectsAntiviral, Antitumor
Compound Biological Activity
This compoundPotential antiviral and antitumor activity based on structural analogs

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